molecular formula C12H23NO2 B2650099 Tert-butyl 5,6-dimethylpiperidine-2-carboxylate CAS No. 1999057-39-4

Tert-butyl 5,6-dimethylpiperidine-2-carboxylate

Cat. No. B2650099
M. Wt: 213.321
InChI Key: NMVSRSKDLWMCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5,6-dimethylpiperidine-2-carboxylate, also known as Tert-butyl DMP, is a chemical compound widely used in scientific research. It belongs to the piperidine family of compounds and has a molecular formula of C12H23NO2. Tert-butyl DMP is a white crystalline powder that is soluble in organic solvents and has a melting point of 80-83°C.

Mechanism Of Action

Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP is a chiral auxiliary that can be used to control the stereochemistry of a reaction. It can be used to synthesize both enantiomers of a compound with high selectivity. Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP can also be used as a ligand in organometallic chemistry, where it can coordinate with metal ions and facilitate the formation of new bonds.

Biochemical And Physiological Effects

Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP has no known biochemical or physiological effects. It is not used as a drug or medication and has no known therapeutic properties.

Advantages And Limitations For Lab Experiments

The main advantage of using Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP in lab experiments is its ability to control the stereochemistry of a reaction. It can be used to synthesize both enantiomers of a compound with high selectivity. Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP is also relatively easy to synthesize and is commercially available. The main limitation of using Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP is that it is a toxic compound and should be handled with care. It can cause skin irritation and respiratory problems if not handled properly.

Future Directions

There are several future directions for the use of Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP in scientific research. One area of interest is the development of new synthetic methods using Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP as a chiral auxiliary. Another area of interest is the use of Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP as a ligand in organometallic chemistry. This could lead to the development of new catalysts for organic synthesis. Additionally, Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP could be used in the synthesis of new natural products with potential therapeutic properties.

Synthesis Methods

Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl 5,6-dimethylpiperidine-2-carboxylate with an acid chloride in the presence of a base. This reaction yields Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP and the corresponding carboxylic acid. Another method involves the reaction of tert-butyl 5,6-dimethylpiperidine-2-carboxylate with an aldehyde or ketone in the presence of a reducing agent. This reaction yields the corresponding alcohol and Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP.

Scientific Research Applications

Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP has several scientific research applications. It is commonly used as a chiral auxiliary in asymmetric synthesis. It is also used as a ligand in organometallic chemistry and as a reagent in organic synthesis. Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP has been used in the synthesis of several natural products, including (+)-trichostatic acid and (-)-goniofufurone.

properties

IUPAC Name

tert-butyl 5,6-dimethylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-8-6-7-10(13-9(8)2)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVSRSKDLWMCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5,6-dimethylpiperidine-2-carboxylate

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